

Host-Targeted Antiviral Therapy with Celgosivir: A Technical Guide

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Compound of Interest

Compound Name: *Celgosivir*

Cat. No.: *B15563195*

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Abstract

Celgosivir is an orally bioavailable prodrug of castanospermine, a natural iminosugar analog of glucose. It functions as a potent inhibitor of host α -glucosidase I, an essential enzyme in the N-linked glycosylation pathway located in the endoplasmic reticulum. By targeting this host enzyme, **Celgosivir** disrupts the proper folding of viral glycoproteins of a broad spectrum of enveloped viruses, leading to the production of non-infectious virions. This host-targeted mechanism offers a high barrier to the development of viral resistance. This document provides an in-depth technical overview of **Celgosivir**, including its mechanism of action, virological and clinical data, and detailed experimental protocols.

Introduction

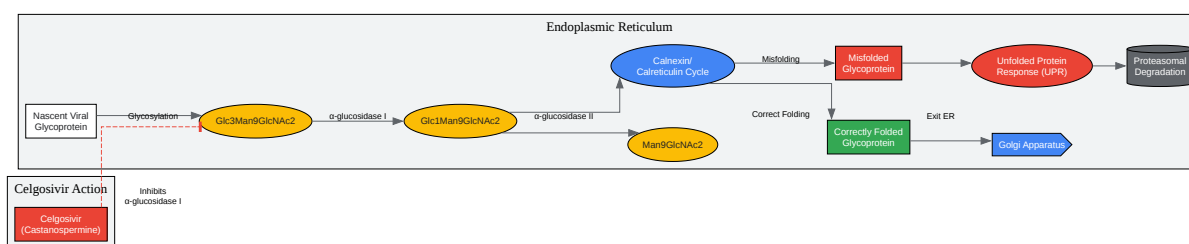
The emergence of novel and re-emerging viral diseases necessitates the development of broad-spectrum antiviral agents. Host-targeted antivirals (HTAs) represent a promising strategy, as they are less susceptible to the development of resistance compared to direct-acting antivirals (DAAs) that target viral proteins. **Celgosivir** (6-O-butanoyl-castanospermine) is a leading example of an HTA. It is rapidly converted to its active form, castanospermine, in vivo. Castanospermine inhibits the host enzyme α -glucosidase I, which is crucial for the initial trimming of glucose residues from N-linked glycans on nascent glycoproteins.^{[1][2]} This inhibition leads to misfolding of viral envelope proteins and other glycoproteins, impairing viral assembly and egress.^{[1][3]} **Celgosivir** has demonstrated in vitro activity against a range of

enveloped viruses, including dengue virus (DENV), hepatitis C virus (HCV), influenza virus, and SARS-CoV-2.[2][4][5]

Mechanism of Action

Celgosivir's antiviral activity stems from its ability to disrupt the proper folding of viral glycoproteins by inhibiting host α -glucosidase I.

The N-linked Glycosylation Pathway and Viral Glycoprotein Folding



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Caption: **Celgosivir**'s Mechanism of Action in the ER.

As depicted in the signaling pathway, viral glycoproteins enter the endoplasmic reticulum (ER) and are modified with a standard oligosaccharide precursor (Glc3Man9GlcNAc2). For proper folding, this precursor must be trimmed by host α -glucosidases I and II. The resulting monoglucosylated glycoprotein is recognized by the lectin chaperones calnexin and calreticulin, which facilitate its correct folding.[6]

Celgosivir, as its active metabolite castanospermine, inhibits α -glucosidase I, preventing the initial glucose trimming. This leads to the accumulation of improperly folded glycoproteins.[6] In the case of the dengue virus, this has been shown to cause misfolding and accumulation of the non-structural protein 1 (NS1) in the ER.[1][3] This accumulation of misfolded proteins can trigger the Unfolded Protein Response (UPR), a cellular stress response that can lead to apoptosis.[3][7] Ultimately, the improperly folded viral glycoproteins are not incorporated into new virions, or they result in the formation of non-infectious viral particles.

Quantitative Data

In Vitro Antiviral Activity

Celgosivir has demonstrated potent in vitro activity against a variety of enveloped viruses. The following table summarizes key efficacy data.

Virus	Cell Line	Assay Type	IC50 (μ M)	EC50 (μ M)	Reference(s)
Dengue Virus (DENV-2)	-	-	-	0.2	[8]
Dengue Virus (DENV-1, 3, 4)	-	-	-	< 0.7	[8]
HIV-1	-	Glycoprotein Processing	20	-	[8]
BVDV (HCV surrogate)	-	Plaque Assay	16	-	[8]
BVDV (HCV surrogate)	-	Cytopathic Effect Assay	47	-	[8]

Preclinical In Vivo Efficacy (Dengue Mouse Model)

Studies in AG129 mice (deficient in interferon- α/β and - γ receptors) have been crucial in evaluating the in vivo potential of **Celgosivir** against dengue virus.

Animal Model	Virus Strain	Dosing Regimen	Outcome	Reference(s)
AG129 Mice	Lethal DENV	50 mg/kg twice daily for 5 days	100% protection from lethal infection	[8]
AG129 Mice	Lethal DENV	50, 25, or 10 mg/kg twice daily	More protective than a single 100 mg/kg daily dose	[8]
AG129 Mice	DENV-1 and DENV-2	Four-times daily treatment	Significant reduction in viremia	[9]

Clinical Trial Data (Dengue Fever)

The CELADEN trial (NCT01619969) was a Phase 1b, randomized, double-blind, placebo-controlled, proof-of-concept study to evaluate the efficacy and safety of **Celgosivir** in adult patients with dengue fever.

Parameter	Celgosivir Group (n=24)	Placebo Group (n=26)	p-value	Reference(s)
Mean Virological Log Reduction (VLR)	-1.86 (SD 1.07)	-1.64 (SD 0.75)	0.203	[10]
Mean Area Under the Fever Curve (AUC)	54.92 (SD 31.04)	40.72 (SD 18.69)	0.973	[10]

Although the primary endpoints were not met, the trial demonstrated that **Celgosivir** was generally safe and well-tolerated.[10]

Pharmacokinetics

Pharmacokinetic studies have been conducted in both mice and humans. **Celgosivir** is rapidly converted to its active metabolite, castanospermine.

Human Pharmacokinetics (CELADEN Trial)[[11](#)]

Parameter	Value
Mean Cmax	5730 ng/mL (30.2 μ M)
Mean Cmin	430 ng/mL (2.3 μ M)
Half-life	2.5 (\pm 0.6) hours

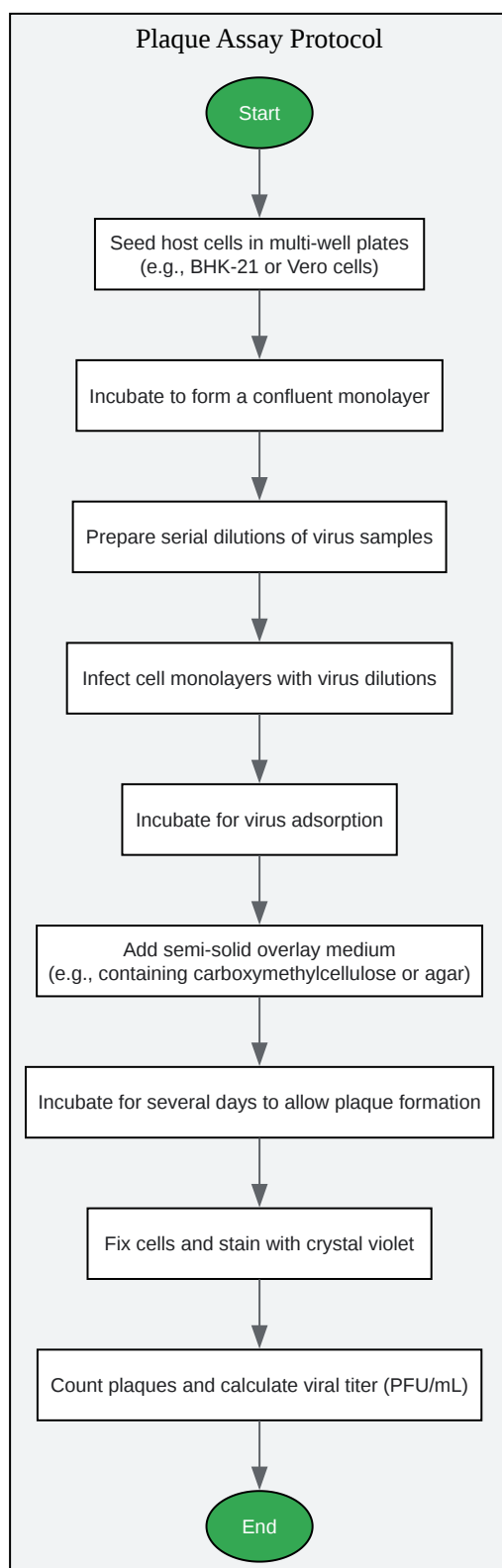
Mouse Pharmacokinetics[[12](#)]

Parameter	Observation
Metabolism	Rapidly metabolized to castanospermine.
Potency	Celgosivir is approximately twice as potent as castanospermine in vivo.

Experimental Protocols

Viral Yield Reduction Assay (Plaque Assay)

This assay is a standard method for quantifying the amount of infectious virus.



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Caption: A generalized workflow for a viral plaque assay.

Detailed Steps:

- **Cell Seeding:** Host cells permissive to the virus of interest (e.g., Vero or BHK-21 cells for dengue virus) are seeded into multi-well plates to form a confluent monolayer.[\[13\]](#)[\[14\]](#)
- **Virus Dilution and Infection:** The virus stock is serially diluted, and the cell monolayers are infected with these dilutions.
- **Adsorption:** The plates are incubated for a period to allow the virus to attach to and enter the cells.
- **Overlay:** A semi-solid medium is added to restrict the spread of progeny virus to neighboring cells, resulting in the formation of localized zones of cell death (plaques).[\[13\]](#)
- **Incubation:** The plates are incubated for several days to allow for plaque development.[\[15\]](#)
- **Fixation and Staining:** The cells are fixed and then stained with a dye such as crystal violet, which stains living cells. Plaques appear as clear zones against a stained background.[\[14\]](#)
- **Quantification:** The number of plaques is counted, and the viral titer is calculated in plaque-forming units per milliliter (PFU/mL).[\[16\]](#)

Alpha-Glucosidase Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the activity of α -glucosidase I. A detailed protocol would typically involve:

- **Enzyme and Substrate Preparation:** Purified α -glucosidase I and a suitable substrate (e.g., a synthetic fluorescent or chromogenic substrate) are prepared in an appropriate buffer.
- **Inhibitor Incubation:** The enzyme is pre-incubated with varying concentrations of the test compound (e.g., castanospermine).
- **Reaction Initiation:** The substrate is added to initiate the enzymatic reaction.
- **Signal Detection:** The product formation is monitored over time by measuring the change in fluorescence or absorbance.

- Data Analysis: The rate of reaction is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined.

Conclusion

Celgosivir represents a significant advancement in the field of host-targeted antiviral therapy. Its broad-spectrum in vitro activity and its defined mechanism of action make it a valuable tool for research and a potential candidate for further clinical development, particularly in the context of combination therapies. While the initial clinical trial for dengue did not meet its primary endpoints, the safety profile was favorable, and pharmacokinetic data from the trial are informing the design of future studies with optimized dosing regimens.^{[17][18]} The continued investigation of **Celgosivir** and other HTAs is crucial for the development of effective countermeasures against a wide range of viral threats.

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